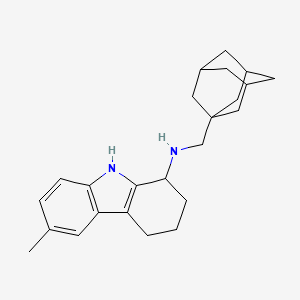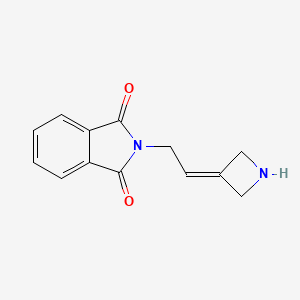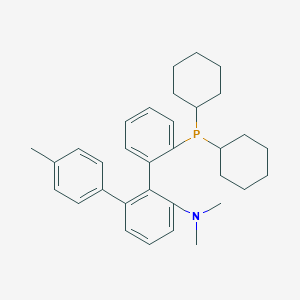
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is a chemical compound with the molecular formula C12H14F2N2O2 It is known for its unique structure, which includes a cyclopropyl group and a difluoromethoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 4-(difluoromethoxy)benzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclopropyl-2-((4-(trifluoromethoxy)phenyl)amino)acetamide
- n-Cyclopropyl-2-((4-(difluoromethoxy)benzoyl)amino)benzamide
- n-Cyclopropyl-2-((4-(difluoromethoxy)benzoyl)hydrazinecarbothioamide
Uniqueness
n-Cyclopropyl-2-((4-(difluoromethoxy)phenyl)amino)acetamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and difluoromethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14F2N2O2 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[4-(difluoromethoxy)anilino]acetamide |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)18-10-5-3-8(4-6-10)15-7-11(17)16-9-1-2-9/h3-6,9,12,15H,1-2,7H2,(H,16,17) |
Clé InChI |
KOHICPIYZSVFCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CNC2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


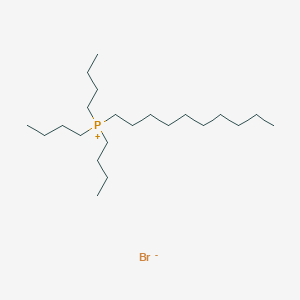
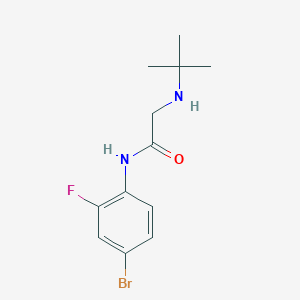
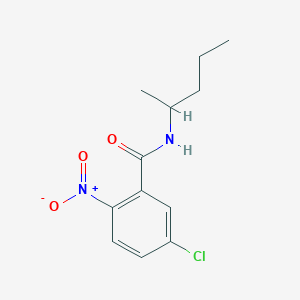


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)




